molecular formula C5H5NO4 B1512435 Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate CAS No. 882530-43-0

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Cat. No.: B1512435
CAS No.: 882530-43-0
M. Wt: 143.1 g/mol
InChI Key: ANFOREQTTXRTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5NO4 and its molecular weight is 143.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound features a five-membered isoxazole ring with a carboxylate group, which is crucial for its biological activity. The compound can be synthesized through various methods, including cycloaddition reactions and modifications of existing isoxazole derivatives. The synthesis typically involves the reaction of appropriate oximes with methyl acrylates under acidic or basic conditions, leading to the formation of the isoxazole framework.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds derived from this structure have shown inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been observed that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HL-60 (leukemia). The mechanism appears to involve the modulation of cell cycle progression and the activation of caspases, leading to programmed cell death .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The isoxazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors involved in critical biological pathways. For example:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes like human neutrophil elastase (HNE), which plays a role in inflammation and tissue remodeling .
  • Cell Signaling Modulation : By influencing signaling pathways related to apoptosis and cell proliferation, it can alter the fate of cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated several derivatives of this compound for their antimicrobial properties. Results showed that compounds with specific substitutions on the isoxazole ring exhibited enhanced activity against Candida albicans and Pseudomonas aeruginosa, indicating structure-activity relationships that could guide future drug design .
  • Cancer Cell Line Studies : In a comparative study involving multiple cancer cell lines, this compound derivatives demonstrated significant cytotoxic effects. The most potent derivative induced apoptosis in MCF7 cells with an IC50 value lower than that observed for standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus25 µM
AntimicrobialEscherichia coli30 µM
AnticancerMCF7 (breast cancer)15 µM
AnticancerHL-60 (leukemia)20 µM

Properties

IUPAC Name

methyl 5-oxo-4H-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c1-9-5(8)3-2-4(7)10-6-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFOREQTTXRTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858666
Record name Methyl 5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882530-43-0
Record name Methyl 5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 2
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 3
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 5-oxo-4,5-dihydroisoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.